CAY10746
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Overview
Description
CAY10746 is a selective inhibitor of Rho-associated kinase I (ROCK1) and ROCK2. It has shown significant potential in various scientific research applications, particularly in the study of diabetic retinopathy. The compound has a molecular formula of C26H23N3O5 and a molecular weight of 457.5 g/mol .
Preparation Methods
The synthesis of CAY10746 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography
Chemical Reactions Analysis
CAY10746 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the compound
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CAY10746 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Rho-associated kinases.
Biology: The compound is used to investigate the role of ROCK1 and ROCK2 in various cellular processes.
Medicine: this compound has shown potential in the treatment of diabetic retinopathy by protecting retinal neurons from apoptosis and oxidative stress.
Industry: The compound is used in the development of new therapeutic agents targeting ROCK1 and ROCK2
Mechanism of Action
CAY10746 exerts its effects by selectively inhibiting ROCK1 and ROCK2. The inhibition of these kinases leads to a decrease in the phosphorylation of their target proteins, such as MYPT1. This results in the modulation of various cellular processes, including cell migration, apoptosis, and oxidative stress response .
Comparison with Similar Compounds
CAY10746 is unique in its high selectivity for ROCK1 and ROCK2 compared to other similar compounds. Some similar compounds include:
Belumosudil: An orally available ROCK2 inhibitor with IC50 values of 60 nM.
Thiazovivin: A ROCK inhibitor with an IC50 value of 0.5 μM.
Hydroxyfasudil Hydrochloride: A ROCK1/2 inhibitor with IC50 values of 0.73/0.72 μM
This compound stands out due to its lower IC50 values for ROCK1 and ROCK2, indicating higher potency and selectivity.
Properties
IUPAC Name |
4-(dimethylamino)-N-[3-[[2-(4-oxochromen-7-yl)oxyacetyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-29(2)20-8-6-17(7-9-20)26(32)28-19-5-3-4-18(14-19)27-25(31)16-34-21-10-11-22-23(30)12-13-33-24(22)15-21/h3-15H,16H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDUQVQWLHVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC4=C(C=C3)C(=O)C=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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